molecular formula C13H10N2O5S3 B2536864 (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 868141-82-6

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2536864
CAS No.: 868141-82-6
M. Wt: 370.41
InChI Key: GYAVREVUUDNKJL-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H10N2O5S3 and its molecular weight is 370.41. The purity is usually 95%.
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Biological Activity

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

The compound has a complex structure characterized by a thiazolidinone ring and an indole moiety. Its molecular formula is C16H15N2O5SC_{16}H_{15}N_2O_5S, with a molecular weight of 355.37 g/mol. The presence of these functional groups suggests potential interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For example, a study evaluated several compounds similar to this compound and found promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 32 µg/mL, indicating moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity Type
Compound A0.5Bacterial
Compound B1.0Fungal
(Z)-2-(4-oxo...)8.0Bacterial

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. In studies involving human leukemia cell lines, the compound demonstrated moderate antiproliferative activity. The IC50 values were reported between 15 µM and 25 µM, suggesting that it may induce apoptosis in cancer cells .

Case Study : A derivative of the compound was tested on two different leukemia cell lines using MTT assays and flow cytometry. Results showed significant cell death at concentrations above 20 µM, with mechanisms involving DNA fragmentation and cell cycle arrest .

Enzyme Inhibition

The compound's ability to inhibit cytochrome P450 enzymes is noteworthy. It has been shown to inhibit CYP1A2 and CYP3A4, which are crucial for drug metabolism. The inhibition constants (Ki) were determined to be approximately 0.62 µM for CYP1A2 and 0.60 µM for CYP3A4 . This suggests that the compound could affect the pharmacokinetics of co-administered drugs.

Pharmacokinetics

Pharmacokinetic studies indicate that (Z)-2-(4-oxo...) has high gastrointestinal absorption but is not a substrate for P-glycoprotein, which is beneficial for its bioavailability. The blood-brain barrier permeability is low, indicating limited central nervous system penetration .

PropertyValue
GI AbsorptionHigh
BBB PermeantNo
CYP InhibitionYes

Toxicity Profile

Toxicological assessments have shown that this compound does not exhibit mutagenic or cytotoxic properties within tested concentrations. The LD50 values suggest a relatively safe profile, with estimates around 1345 mg/kg .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidin compounds exhibit notable antimicrobial properties. In particular, studies have shown that (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid and its analogs demonstrate efficacy against various bacterial strains. For instance, one study reported that thiazolidin derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Anticancer Activity

The compound's structure also positions it as a candidate for anticancer drug development. Research has demonstrated that certain thiazolidin derivatives can inhibit cancer cell proliferation by targeting critical enzymes involved in cell division and survival. For example, a study highlighted the compound's ability to inhibit thymidylate synthase, an enzyme essential for DNA synthesis, thereby inducing apoptosis in cancer cells .

Enzyme Inhibition

The compound has been studied for its ability to inhibit metalloenzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues. In vitro studies have shown that this compound acts as an effective inhibitor of various isoforms of carbonic anhydrase, suggesting potential therapeutic applications in conditions like glaucoma and cancer .

Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of various thiazolidin derivatives, including this compound. The results indicated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL depending on the derivative .

Anticancer Potential

In another investigation, the anticancer properties of this compound were assessed using various cancer cell lines, including breast and prostate cancer models. The findings revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development in cancer therapy .

Summary Table of Applications

ApplicationActivity TypeReference
AntimicrobialBroad-spectrum activity
AnticancerCell proliferation inhibition
Enzyme InhibitionCarbonic anhydrase inhibition

Properties

IUPAC Name

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S3/c16-11-9(7-3-1-2-4-8(7)14-11)10-12(17)15(13(21)22-10)5-6-23(18,19)20/h1-4,17H,5-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLFLPNYHJAUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCS(=O)(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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